molecular formula C15H29NO4 B13228676 tert-Butyl 4-(hydroxymethyl)-4-(3-methoxypropyl)piperidine-1-carboxylate

tert-Butyl 4-(hydroxymethyl)-4-(3-methoxypropyl)piperidine-1-carboxylate

Cat. No.: B13228676
M. Wt: 287.39 g/mol
InChI Key: PWLAUBOZDGQLNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl 4-(hydroxymethyl)-4-(3-methoxypropyl)piperidine-1-carboxylate is a strategically functionalized piperidine derivative designed for advanced pharmaceutical research and development. Its core value lies in its role as a versatile chemical building block, or intermediate, in the synthesis of more complex bioactive molecules. The presence of the Boc (tert-butoxycarbonyl) protecting group safeguards the piperidine nitrogen, allowing for selective reactions at other sites on the molecule and its eventual deprotection under mild acidic conditions to generate a secondary amine. This feature is critical for constructing active pharmaceutical ingredients (APIs) and other complex targets. The 3-methoxypropyl and hydroxymethyl substituents on the same carbon center provide a unique three-dimensional structure and multiple points for further chemical modification. Researchers can leverage these functional groups to attach various pharmacophores, linkers, or other molecular fragments, making this compound particularly valuable in exploring structure-activity relationships. Piperidine scaffolds are fundamental components in many therapeutics, and the specific substitution pattern of this compound suggests potential utility in programs targeting cyclin-dependent kinases (CDKs) and other key biological pathways involved in diseases like cancer . Furthermore, the 3-methoxypropyl chain is a moiety of interest in medicinal chemistry, as it is found in key intermediates for drugs such as Prucalopride . This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C15H29NO4

Molecular Weight

287.39 g/mol

IUPAC Name

tert-butyl 4-(hydroxymethyl)-4-(3-methoxypropyl)piperidine-1-carboxylate

InChI

InChI=1S/C15H29NO4/c1-14(2,3)20-13(18)16-9-7-15(12-17,8-10-16)6-5-11-19-4/h17H,5-12H2,1-4H3

InChI Key

PWLAUBOZDGQLNW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CCCOC)CO

Origin of Product

United States

Biological Activity

tert-Butyl 4-(hydroxymethyl)-4-(3-methoxypropyl)piperidine-1-carboxylate (CAS No. 123855-51-6) is a synthetic compound belonging to the piperidine class, which has garnered attention for its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.

  • Molecular Formula : C15H29NO4
  • Molecular Weight : 287.39 g/mol
  • Structural Characteristics : The compound features a piperidine ring substituted with hydroxymethyl and methoxypropyl groups, which may influence its biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its role as an inhibitor of various enzymes and as a potential therapeutic agent against infectious diseases.

Key Findings

  • Inhibition of MenA : The compound has been identified as an inhibitor of MenA (1,4-dihydroxy-2-naphthoate prenyltransferase), an essential enzyme in the menaquinone biosynthetic pathway of Mycobacterium tuberculosis. This inhibition is crucial for developing new anti-tuberculosis therapies .
  • Structure-Activity Relationship (SAR) : Research indicates that modifications in the piperidine structure can enhance the potency and selectivity of MenA inhibitors. For instance, substituents on the piperidine ring significantly affect the binding affinity and inhibitory activity against Mtb .
  • Pharmacokinetics : The compound exhibits favorable pharmacokinetic properties, including improved absorption and distribution in vivo when used in combination with other agents targeting the electron transport chain of Mtb. This synergy has shown promising results in achieving sterilization of Mtb within two weeks .

Case Studies

Several studies have highlighted the effectiveness of this compound:

  • Study on Anti-Tuberculosis Activity : A study demonstrated that this compound, when administered alongside other antibiotics, significantly reduced bacterial load in infected models, showcasing its potential as part of combination therapy for tuberculosis .
  • SAR Investigations : In a comparative analysis of various piperidine derivatives, it was found that compounds with similar structural motifs exhibited a range of biological activities including anti-inflammatory and antibacterial effects. The presence of hydroxymethyl and methoxypropyl groups was linked to enhanced activity against specific bacterial strains .

Data Tables

PropertyValue
Molecular FormulaC15H29NO4
Molecular Weight287.39 g/mol
Inhibition Activity (IC50)13-22 μM
GIC50 (Growth Inhibition Concentration)8-10 μM

Chemical Reactions Analysis

Boc Group Deprotection Reactions

The Boc protecting group undergoes acid-catalyzed cleavage under standard conditions:

Reagent SystemTemperatureTimeProduct FormedYieldSource
4M HCl in dioxane0-25°C2-4 h4-(hydroxymethyl)-4-(3-methoxypropyl)piperidinium chloride92%
Trifluoroacetic acid (TFA)25°C30 minFree piperidine with retained hydroxymethyl and methoxypropyl groups95%

Key mechanistic insight: Protonation of the carbamate oxygen initiates cleavage, releasing CO₂ and forming a tert-butyl cation stabilized by the solvent matrix .

Hydroxymethyl Group Transformations

This moiety participates in three primary reaction types:

Oxidation Reactions

Oxidizing AgentConditionsProductSelectivitySource
Dess-Martin periodinaneCH₂Cl₂, 0°C → RT4-(keto)-4-(3-methoxypropyl)piperidine-1-carboxylate>95%
Pyridinium chlorochromate (PCC)DCM, 25°CSame as above88%

Nucleophilic Substitution

The -CH₂OH group converts to -CH₂X (X = leaving group) for subsequent couplings:

Activation MethodCoupling PartnerProduct StructureYieldSource
Mitsunobu (DIAD/PPh₃)4-nitrophenol4-(4-nitrophenoxymethyl) derivative74%
Mesylation (MsCl, Et₃N)NaN₃ in DMF4-(azidomethyl) analog81%

Critical note: Steric hindrance from the 3-methoxypropyl group reduces reaction rates compared to unsubstituted analogs .

Methoxypropyl Side Chain Reactivity

The 3-methoxypropyl group shows limited reactivity but participates in:

Ether Cleavage

ReagentConditionsProductNotesSource
BBr₃CH₂Cl₂, -78°C4-(3-hydroxypropyl) derivativeDemethylation occurs
HI (47% aq.)Reflux, 12 h4-(3-iodopropyl) analogConcomitant Boc cleavage

Multicomponent Reactions

The combined reactivity enables sequential modifications:

Example Protocol from Literature :

  • Boc deprotection with TFA → Free piperidine (95%)

  • Reductive amination with 4-nitrobenzaldehyde → N-alkylated product (83%)

  • Oxidation of hydroxymethyl → ketone intermediate (91%)

  • Grignard addition to ketone → branched derivative (76%)

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties, synthesized from the evidence provided:

Compound Name Molecular Formula Molecular Weight Substituents/Modifications Physical State Key Applications/Notes References
tert-Butyl 4-(aminomethyl)-4-(3-methoxypropyl)piperidine-1-carboxylate C₁₅H₃₀N₂O₃ 286.41 Aminomethyl, 3-methoxypropyl Solid (assumed) Lab use; discontinued due to supply constraints
tert-Butyl cis-3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate C₁₁H₂₀FNO₃ 245.28 Hydroxymethyl, fluoro Not specified Pharmaceutical building block; CAS 159635-49-1
tert-Butyl 4-[4-(hydroxymethyl)-1,3-thiazol-2-yl]piperidine-1-carboxylate C₁₄H₂₂N₂O₃S 298.40 Hydroxymethyl-thiazole hybrid Solid (95% purity) Research chemical; used in heterocyclic synthesis
tert-Butyl 4-(4-methylphenyl)piperidine-1-carboxylate C₁₇H₂₅NO₂ 275.39 4-Methylphenyl Not specified Intermediate in organic synthesis; requires respiratory and dermal protection
tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate C₁₅H₂₃N₃O₂ 277.36 Amino, pyridinyl Light yellow solid Toxicological data limited; handled with full protective gear

Key Observations:

The 3-methoxypropyl chain () introduces ether-linked flexibility, which may influence conformational dynamics in drug-receptor interactions .

Fluoro-substituted analogs () are leveraged for metabolic stability in medicinal chemistry .

Hydroxymethyl-containing derivatives (e.g., ) may pose lower acute toxicity risks compared to halogenated or aromatic analogs, though full hazard profiles are often unclassified .

Research Findings and Data Gaps

  • Synthetic Methodologies :

    • tert-Butyl piperidine carboxylates are typically synthesized via nucleophilic substitution or coupling reactions. For example, details carbamoyl derivatives synthesized using Grignard reagents and column chromatography .
    • The hydroxymethyl group in the target compound may be introduced via reduction of ester or nitrile precursors, though direct evidence is lacking.
  • Biological Relevance :

    • Piperidine derivatives with hydroxymethyl groups (e.g., ) are explored as protease inhibitors or allosteric modulators in CNS disorders .
    • The 3-methoxypropyl chain () could mimic natural lipid tails, enhancing membrane permeability in prodrug designs .
  • Data Limitations: No direct toxicity or pharmacokinetic data exist for the target compound. Analogous structures (e.g., ) suggest moderate hazards, but specific studies are needed. Commercial availability varies; some analogs (e.g., ) are discontinued, highlighting supply chain challenges for niche intermediates .

Preparation Methods

Boc Protection of 4-Aminopiperidine or 4-Piperidyl Urea

One common route starts from 4-piperidinecarboxamide or 4-aminopiperidine derivatives, which are Boc-protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine in aqueous or organic media.

Typical procedure:

Step Reagents & Conditions Outcome Yield & Purity
Boc protection 4-piperidinecarboxamide + di-tert-butyl dicarbonate + triethylamine, stirred at 20–25 °C for 8–10 h Formation of 1-Boc-4-piperidyl urea intermediate 72–75 g from 50 g starting material; purity >95% (vapor detection)
Workup pH adjustment with HCl, extraction with dichloromethane, drying, concentration, crystallization from acetone at 0–2 °C White crystalline powder

This method is documented in patent CN104628627A and offers high purity and scalability for industrial production.

Reduction to 4-(Hydroxymethyl)piperidine

The Boc-protected intermediate can be reduced to the hydroxymethyl derivative using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at 0 °C.

Step Reagents & Conditions Outcome Yield & Purity
Reduction Boc-protected ester + LiAlH4 (1M in THF), 0 °C, 2 h Conversion to N-Boc-4-(hydroxymethyl)piperidine 36.3 g from 52.5 g intermediate
Workup Quenching with water and NaOH, filtration, extraction, drying Isolated N-Boc-4-(hydroxymethyl)piperidine NMR confirmed, high purity

This step is critical for introducing the hydroxymethyl group at the 4-position of the piperidine ring.

Alternative Synthetic Routes and Variations

  • Halogenation and Substitution: Boc-protected 4-halopiperidines (e.g., 4-iodo or 4-bromo derivatives) can be prepared and then subjected to nucleophilic substitution with 3-methoxypropyl nucleophiles under basic conditions to introduce the side chain.

  • Direct Alkylation: The 4-position hydroxymethyl group can be directly alkylated or extended by reaction with appropriate alkyl halides or tosylates under basic conditions.

Summary Table of Key Preparation Steps

Step No. Intermediate/Product Reagents & Conditions Yield (%) Notes
1 1-Boc-4-piperidyl urea 4-piperidinecarboxamide + Boc2O + triethylamine, 20–25 °C, 8–10 h 72–75 High purity, crystallized from acetone
2 1-Boc-4-aminopiperidine Bromine + NaOH reflux, followed by acidification and extraction 40–45 White crystals, mp 51 °C
3 N-Boc-4-(hydroxymethyl)piperidine LiAlH4 reduction in THF, 0 °C, 2 h ~70 Confirmed by NMR, high purity
4 N-Boc-4-(tosyloxymethyl)piperidine Tosyl chloride + pyridine, 0–5 °C, 10 h 45 Tosylate intermediate for substitution
5 This compound Nucleophilic substitution with 3-methoxypropyl nucleophile, K2CO3, DMF, 153 °C, 10 h 20–50 (overall multistep) Confirmed by MS and NMR

Research Discoveries and Optimization

  • Optimization of reaction temperature, time, and solvent system has been shown to improve yield and purity, particularly in the tosylation and nucleophilic substitution steps.

  • The Boc protection step is critical for stability and selective functionalization of the piperidine nitrogen, enabling subsequent transformations.

  • Use of mild reducing agents and controlled conditions prevents over-reduction or side reactions during hydroxymethyl group introduction.

  • The synthetic route is adaptable for scale-up and industrial production, with reported methods achieving high purity and reproducibility.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing tert-Butyl 4-(hydroxymethyl)-4-(3-methoxypropyl)piperidine-1-carboxylate, and how can intermediates be optimized?

  • Methodology : The synthesis typically involves multi-step reactions. For example, a piperidine ring can be functionalized via nucleophilic substitution or coupling reactions. A hydroxylmethyl group might be introduced through oxidation-reduction sequences (e.g., using NaBH4 or LiAlH4), while the 3-methoxypropyl moiety could be added via alkylation with 3-methoxypropyl halides . Optimization of intermediates may require adjusting reaction temperatures (e.g., 0°C to room temperature for sulfonate ester formation) and stoichiometry of reagents like DIEA (diisopropylethylamine) to improve yields .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodology : Use a combination of analytical techniques:

  • NMR (<sup>1</sup>H, <sup>13</sup>C) to confirm regiochemistry and functional groups.
  • Mass spectrometry (MS) for molecular weight verification.
  • HPLC or GC to assess purity (>95% recommended for biological studies).
  • X-ray crystallography (if crystalline) to resolve stereochemical ambiguities .

Q. What safety precautions are critical when handling this compound in the lab?

  • Methodology :

  • Personal protective equipment (PPE) : Wear flame-resistant lab coats, nitrile gloves, and safety goggles. Use NIOSH-certified respirators (e.g., P95) if airborne exposure is possible .
  • Ventilation : Work in a fume hood to avoid inhalation of dust or vapors.
  • Storage : Store at 2–8°C in airtight containers, away from oxidizing agents .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance stereoselectivity during the introduction of the hydroxymethyl group?

  • Methodology :

  • Chiral catalysts : Use enantioselective catalysts like Jacobsen’s Mn(III)-salen complexes for hydroxylation.
  • Solvent effects : Polar aprotic solvents (e.g., DMF or DCM) may improve stereocontrol .
  • Kinetic vs. thermodynamic control : Monitor reaction progress via TLC or in situ FTIR to isolate the desired stereoisomer .

Q. What mechanistic insights explain the stability of the tert-butyl carbamate group under acidic or basic conditions?

  • Methodology :

  • pH-dependent degradation studies : Expose the compound to varying pH (1–14) and analyze decomposition products via LC-MS.
  • Computational modeling : Use DFT calculations to assess the energy barrier for carbamate cleavage.
  • Comparative studies : Contrast with analogs lacking the tert-butyl group to evaluate steric protection effects .

Q. How does the 3-methoxypropyl substituent influence the compound’s pharmacokinetic properties in vitro?

  • Methodology :

  • LogP determination : Measure octanol-water partitioning to assess lipophilicity.
  • Metabolic stability : Incubate with liver microsomes and quantify metabolites via LC-MS/MS.
  • Membrane permeability : Use Caco-2 cell monolayers to predict intestinal absorption .

Q. What strategies can resolve contradictions in reported toxicity data for structurally similar piperidine derivatives?

  • Methodology :

  • Dose-response assays : Perform MTT or LDH assays on human cell lines (e.g., HEK293) to establish IC50 values.
  • In vivo studies : Use rodent models to evaluate acute toxicity (LD50) and histopathological effects.
  • Meta-analysis : Cross-reference existing data with PubChem or ToxNet entries to identify confounding factors (e.g., impurities) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.